2-Bromo-4-hydroxypyridine 2-Bromo-4-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 36953-40-9
VCID: VC1996137
InChI: InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
SMILES: C1=CNC(=CC1=O)Br
Molecular Formula: C5H4BrNO
Molecular Weight: 174 g/mol

2-Bromo-4-hydroxypyridine

CAS No.: 36953-40-9

Cat. No.: VC1996137

Molecular Formula: C5H4BrNO

Molecular Weight: 174 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-hydroxypyridine - 36953-40-9

Specification

CAS No. 36953-40-9
Molecular Formula C5H4BrNO
Molecular Weight 174 g/mol
IUPAC Name 2-bromo-1H-pyridin-4-one
Standard InChI InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Standard InChI Key GGXSDQDNOMWAFV-UHFFFAOYSA-N
SMILES C1=CNC(=CC1=O)Br
Canonical SMILES C1=CNC(=CC1=O)Br

Introduction

Chemical Structure and Properties

2-Bromo-4-hydroxypyridine (CAS: 36953-40-9) is a brominated hydroxypyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol . This compound features a pyridine ring with a bromine atom at the 2-position and a hydroxyl group at the 4-position. As a heterocyclic compound, it combines the properties of both halogenated aromatics and hydroxylated nitrogen heterocycles.

Physical Properties

The physical and chemical properties of 2-Bromo-4-hydroxypyridine are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₅H₄BrNO
Molecular Weight174.00 g/mol
Physical StateSolid
Melting Point201-204°C
Boiling Point425°C (760 mm Hg)
AppearanceColorless to pale solid
SolubilitySoluble in polar organic solvents
Storage ConditionsRoom temperature, dark place, sealed, dry

Tautomerism

A particularly interesting feature of 2-Bromo-4-hydroxypyridine is its tautomerism. This compound can exist in two tautomeric forms: the hydroxypyridine form and the pyridone form (2-bromo-1H-pyridin-4-one) . The equilibrium between these forms depends on the environment:

  • In the solid state and certain solvents, the compound may prefer one form over the other

  • The tautomerism significantly affects the compound's reactivity and coordination properties

This tautomeric behavior is similar to that observed in other hydroxypyridines. For instance, in search result , evidence for the hydroxypyridine tautomer includes:

  • OH proton resonance at 11.5 ppm (NH proton from a pyridone tautomer would appear near 7 ppm)

  • Pyridyl C4 chemical shift of 168.4 ppm (a pyridone tautomer would show a C=O resonance near 180 ppm)

Synthesis Methods

Several methods have been reported for the synthesis of 2-Bromo-4-hydroxypyridine and related compounds. These synthetic approaches typically involve either direct bromination of 4-hydroxypyridine or functional group transformations on suitably substituted pyridine derivatives.

From 4-Hydroxy-2,6-dibromopyridine

One synthetic route involves selective debromination of 4-hydroxy-2,6-dibromopyridine:

  • Starting with 4-hydroxy-2,6-dibromopyridine

  • Selective removal of one bromine atom using appropriate reducing agents

  • Purification to obtain 2-Bromo-4-hydroxypyridine

From 2-Bromopyridine Derivatives

Alternative approaches include:

  • Hydroxylation of 2-bromopyridine at the 4-position

  • Functional group interconversion of 2-bromo-4-alkoxypyridines or 2-bromo-4-halopyridines

As noted in search result , directed metalation and metal-halogen exchange reactions are useful for the preparation of substituted alkoxypyridines, which can be precursors to 2-Bromo-4-hydroxypyridine .

Applications

2-Bromo-4-hydroxypyridine serves as a versatile intermediate with applications spanning multiple fields of chemistry.

As a Building Block in Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its bifunctional nature:

  • The bromine at the 2-position can participate in various cross-coupling reactions (Suzuki, Stille, etc.)

  • The hydroxyl group at the 4-position provides opportunities for further functionalization

  • The pyridine nitrogen adds another site for potential reactivity

These features make 2-Bromo-4-hydroxypyridine valuable for synthesizing pharmaceuticals, fine chemicals, and complex organic molecules .

Coordination Chemistry

2-Bromo-4-hydroxypyridine exhibits interesting coordination behavior with transition metals, particularly copper(II). Research has shown unusual coordination patterns where both the hydroxypyridine and pyridone tautomeric forms can coordinate to the same metal center .

A notable example is the complex [(2-bromo-4-hydroxypyridine)₂(2-bromo-1(H)-4-pyridone)₂copper(II)] perchlorate - 2(2-bromo-4-hydroxypyridine) - 2(2-bromo-1(H)-4-pyridone) described in search result . This complex demonstrates:

  • Four-coordinate copper(II) ions

  • Both hydroxypyridine and pyridone tautomers coordinating to the same metal ion

  • Complex hydrogen and halogen bonding networks involving perchlorate counterions

The coordination chemistry of 2-Bromo-4-hydroxypyridine contributes to the development of materials with interesting magnetic properties. As noted in the abstract of , "The isolation of the Cu complex by the organic groups suggests an absence of magnetic exchange within the sample which is confirmed by variable temperature magnetization measurements and EPR data."

Analogous Compounds

Several structurally related compounds have been reported and characterized, providing context for understanding the chemistry of 2-Bromo-4-hydroxypyridine:

Positional Isomers and Related Derivatives

CompoundCAS NumberDescriptionReference
4-Bromo-2-hydroxypyridine36953-37-4Positional isomer with bromine at 4-position
2-Bromo-5-fluoro-4-hydroxypyridine1196152-88-1Fluorinated derivative
2-Bromo-4-fluoropyridine357927-50-5Fluorinated analog
2-Bromo-4-(tert-butyl)pyridine50488-34-1Alkylated derivative

Multi-Functionalized Derivatives

The chemistry of 2-Bromo-4-hydroxypyridine can be related to more complex systems such as:

  • 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine described in

  • Various alkoxypyridines described in

  • 4'-bromo-4-hydroxy-3,5,2',6'-tetramethyldiphenyl ether described in

SupplierCatalog NumberPurityPackage SizesReference
AmbeedA17022398%250 mg to 100 g
TCI AmericaB5431>98.0% (GC)1 g
VWR103806-46098%Various
Thermo Scientific1544474797%250 mg to 5 g
Hazard StatementDescriptionClassificationReference
H302Harmful if swallowedWarning, Acute toxicity, oral
H315Causes skin irritationWarning, Skin corrosion/irritation
H319Causes serious eye irritationWarning, Serious eye damage/eye irritation
H335May cause respiratory irritationWarning, Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Statements

Important precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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